N6-Isopentenyladenine-D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

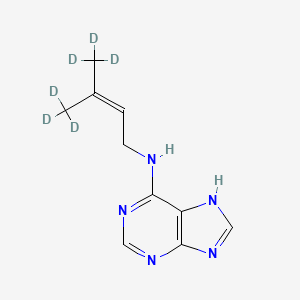

N6-Isopentenyladenine-D6 is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 209.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N6-Isopentenyladenine-D6, a derivative of the plant hormone cytokinin, has garnered attention for its significant biological activities, particularly in plant growth regulation and potential therapeutic applications in mammalian systems. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

This compound is characterized by the substitution of a deuterated isopentenyl group at the N6 position of adenosine. It serves as a precursor in the biosynthesis of cytokinins, which are crucial for plant development. The compound can be synthesized through enzymatic pathways involving adenosine phosphate-isopentenyltransferase (IPT), which catalyzes the transfer of isopentenyl groups to adenosine 5'-phosphates (AMP, ADP, ATP) .

The biological activity of this compound is primarily mediated through its role as a cytokinin. Cytokinins are known to regulate cell division, differentiation, and growth in plants. They achieve this by:

- Promoting cell division : Cytokinins stimulate the division of meristematic cells in plant tissues.

- Influencing apical dominance : They help balance growth between roots and shoots.

- Affecting senescence : Cytokinins can delay leaf senescence by modulating ethylene production.

In mammalian systems, this compound has been shown to influence post-transcriptional processes, affecting cell proliferation and apoptosis . The compound's ability to induce apoptosis in cancer cells highlights its potential as an anti-cancer agent.

Growth Promotion

Research indicates that this compound exhibits significant growth-promoting effects. A comparative study demonstrated that it is at least 3.3 times more effective than its adenosine counterpart in promoting the growth of cytokinin-sensitive callus tissues .

| Compound | Growth Promotion Factor |

|---|---|

| This compound | 3.3 |

| N6-Isopentenyladenosine | 1 |

The compound's effectiveness can be attributed to its conversion into active nucleotide forms (iPRMP, iPRDP, iPRTP) within plant cells. These forms participate in various metabolic pathways that enhance cellular activities related to growth and development .

Anti-Cancer Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. Studies have shown that treatment with this compound leads to significant inhibition of cell proliferation and induction of apoptosis .

- Mechanism : The pro-apoptotic effects are linked to the intracellular conversion into mononucleotides, which accumulate and trigger apoptosis through ATP depletion .

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Significant inhibition |

| HL-60 | 100 | Induction of apoptosis |

Case Studies

Several case studies have highlighted the practical applications and implications of this compound:

- Plant Growth Enhancement : In agricultural settings, application of this compound has resulted in improved crop yields due to enhanced root and shoot development.

- Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in tumor cell viability, suggesting its potential as a therapeutic agent in oncology.

Propiedades

Fórmula molecular |

C10H13N5 |

|---|---|

Peso molecular |

209.28 g/mol |

Nombre IUPAC |

N-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]-7H-purin-6-amine |

InChI |

InChI=1S/C10H13N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15)/i1D3,2D3 |

Clave InChI |

HYVABZIGRDEKCD-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=CCNC1=NC=NC2=C1NC=N2)C([2H])([2H])[2H] |

SMILES canónico |

CC(=CCNC1=NC=NC2=C1NC=N2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.